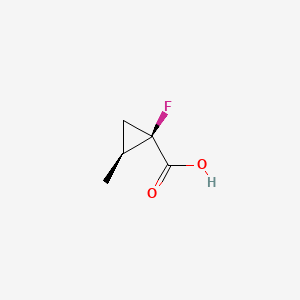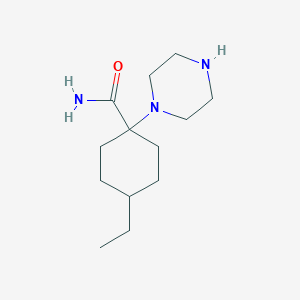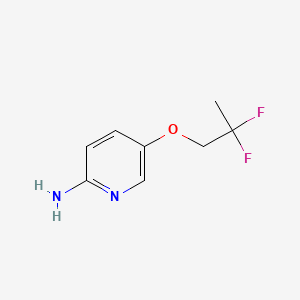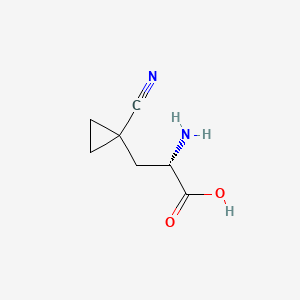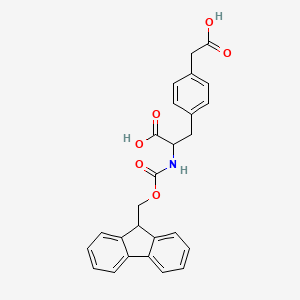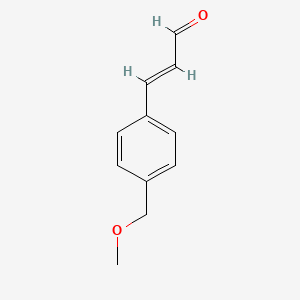
3-(4-(Methoxymethyl)phenyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Methoxymethyl)phenyl)acrylaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde typically involves the reaction of 4-(methoxymethyl)benzaldehyde with an appropriate acrylating agent. One common method is the Claisen-Schmidt condensation, where 4-(methoxymethyl)benzaldehyde reacts with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Methoxymethyl)phenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(4-(Methoxymethyl)phenyl)acrylic acid.
Reduction: 3-(4-(Methoxymethyl)phenyl)acryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-(Methoxymethyl)phenyl)acrylaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(4-(Methoxymethyl)phenyl)acrylaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Methoxyphenyl)acrylaldehyde
- 3-(4-Methylphenyl)acrylaldehyde
- 3-(4-Ethoxyphenyl)acrylaldehyde
Uniqueness
3-(4-(Methoxymethyl)phenyl)acrylaldehyde is unique due to the presence of the methoxymethyl group, which can influence its reactivity and properties. This structural feature can enhance its solubility, stability, and potential biological activity compared to similar compounds .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(E)-3-[4-(methoxymethyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C11H12O2/c1-13-9-11-6-4-10(5-7-11)3-2-8-12/h2-8H,9H2,1H3/b3-2+ |
Clave InChI |
IBYNODLKSCRWOX-NSCUHMNNSA-N |
SMILES isomérico |
COCC1=CC=C(C=C1)/C=C/C=O |
SMILES canónico |
COCC1=CC=C(C=C1)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


